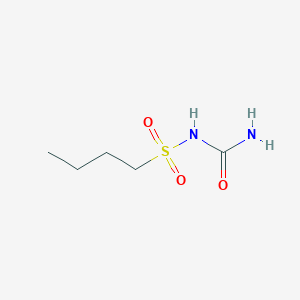

N-(n-butyl)sulfonylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O3S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

butylsulfonylurea |

InChI |

InChI=1S/C5H12N2O3S/c1-2-3-4-11(9,10)7-5(6)8/h2-4H2,1H3,(H3,6,7,8) |

InChI Key |

BKMYCYCJQUNQBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N N Butyl Sulfonylurea

Established Synthetic Pathways for N-(n-butyl)sulfonylurea

The foundational methods for synthesizing this compound involve the coupling of two key precursors: a sulfonamide and an isocyanate. These established routes have been refined over time to improve efficiency and yield.

The traditional and most common method for the synthesis of sulfonylureas is the reaction between a sulfonamide and an isocyanate. researchgate.net This reaction is a nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbon of the isocyanate group. dergipark.org.tr The process is typically carried out in the presence of a base, which deprotonates the sulfonamide to increase its nucleophilicity. researchgate.net Primary sulfonamides are often used as precursors, which can be coupled with isocyanates to form the desired sulfonylurea linkage. acs.org

The general reaction scheme is as follows:

R-SO₂NH₂ + R'-NCO → R-SO₂NHCONHR'

This method's versatility allows for the synthesis of a wide array of sulfonylurea derivatives by varying the substituents on both the aryl sulfonamide and the isocyanate.

Specifically for the synthesis of this compound, n-butyl isocyanate is a key reagent. It serves as an important intermediate in the synthesis of various pharmaceutical and chemical products, including hypoglycemic sulfonylurea agents. lookchem.com A direct application of this is the reaction of an aryl sulfonamide with n-butyl isocyanate. For instance, a derivative of this compound has been synthesized by reacting ethyl o-aminosulfonylbenzeneacetate with n-butyl isocyanate. prepchem.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethyl o-aminosulfonylbenzeneacetate | n-Butyl isocyanate | This compound derivative | prepchem.com |

This targeted approach allows for the specific introduction of the n-butyl group into the final sulfonylurea structure.

To improve reaction rates and yields, phase-transfer catalysis (PTC) has been employed in the synthesis of sulfonylureas. researchgate.net This technique is particularly useful when the reactants are in different phases (e.g., a solid and a liquid). The phase-transfer catalyst, such as n-butyl ammonium (B1175870) bromide or benzyltriethylammonium chloride, facilitates the transfer of one reactant across the interface into the other phase, thereby accelerating the reaction. google.com The amount of the phase-transfer catalyst used is typically a small molar percentage relative to the primary reactants. google.com This methodology has been successfully applied to the synthesis of various sulfonylurea and sulfonamide derivatives. researchgate.netnaturalspublishing.com

Synthesis of Novel this compound Analogs and Derivatives

The core this compound structure can be chemically modified to create novel analogs and derivatives with potentially enhanced or different biological activities.

A primary strategy for creating novel derivatives involves modifying the sulfonylaryl portion of the molecule. This can be achieved by starting with different substituted aryl sulfonamides. For example, new sulfonylurea derivatives have been synthesized based on the sulfanilamide (B372717) compound, where various benzoyl chlorides are used to modify the amide structure prior to the reaction with an isocyanate. dergipark.org.tr

Another innovative approach is the creation of glycosylated sulfonylureas. mdpi.comnih.gov In this strategy, a glucosamine (B1671600) moiety is integrated with the aryl sulfonamide. nih.gov This modification is intended to influence the biological uptake and activity of the resulting compound. The synthesis of these novel derivatives often involves multi-step processes where the aryl sulfonamide is first modified before the final coupling step to form the sulfonylurea. mdpi.com

| Starting Aryl Sulfonamide | Modifying Group | Resulting Derivative Class | Reference |

| Sulfanilamide | Various Benzoyl Chlorides | Substituted benzamido-phenylsulfonylureas | dergipark.org.tr |

| Phenylsulfonamide | Glucosamine | Glycosylated Sulfonylureas | mdpi.comnih.gov |

These strategic modifications of the sulfonylaryl moiety allow for the exploration of new chemical space and the potential discovery of sulfonylurea derivatives with improved properties.

Substitutions on the Urea (B33335) N-atoms Beyond n-butyl

A primary strategy for the chemical derivatization of the sulfonylurea core involves modifying the substituents on the urea nitrogen atoms. researchgate.net The general structure of sulfonylureas allows for significant variation at the N' end group (designated as R²), which is occupied by an n-butyl group in the parent compound. wikipedia.org The synthesis of these analogs typically involves the reaction of an appropriately substituted aryl sulfonamide with a corresponding isocyanate (R²—NCO). wikipedia.org By varying the isocyanate reactant, a diverse library of N'-substituted sulfonylureas can be generated.

This approach allows for the introduction of a wide range of functional groups in place of the n-butyl chain, including aliphatic, alicyclic, and heterocyclic moieties. These structural modifications are a cornerstone of analog synthesis, aiming to explore the chemical space around the core scaffold. For example, second-generation sulfonylurea compounds feature larger, more complex substituents at this position compared to the simple alkyl groups of earlier iterations. nih.gov

The table below illustrates the structural diversity achievable through substitution at the urea nitrogen, showcasing examples from the broader class of sulfonylurea compounds.

| Parent Sulfonylurea Name | N' Substituent (R² Group) | Chemical Structure of Substituent |

| Glibenclamide (Glyburide) | 2-(5-chloro-2-methoxybenzamido)ethyl-phenyl | -CH₂-CH₂-C₆H₄-C(O)NH-C₆H₄(Cl)(OCH₃) |

| Glipizide (B1671590) | 2-(5-methylpyrazine-2-carboxamido)ethyl-phenyl | -CH₂-CH₂-C₆H₄-C(O)NH-C₅H₃N₂(CH₃) |

| Gliclazide | 3-azabicyclo[3.3.0]octan-3-yl | -C₇H₁₂N |

| Glimepiride | 2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl-phenyl | -CH₂-CH₂-C₆H₄-C(O)NH-C₇H₈N₂O₂(C₂H₅) |

Hybridization with Other Bioactive Scaffolds (e.g., Thioureas, Quinazolines, Podophyllotoxins)

Molecular hybridization is a synthetic strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach has been applied to the this compound scaffold to generate novel chemical entities by combining it with other bioactive frameworks such as thioureas, quinazolines, and podophyllotoxins.

Thioureas: The structural similarity between ureas and thioureas allows for the synthesis of sulfonylthiourea derivatives. These compounds are typically prepared by reacting a sulfonamide with an isothiocyanate, in a reaction analogous to the one used for sulfonylureas. A novel class of sulfonylurea and thiourea (B124793) derivatives substituted with benzenesulfonamide (B165840) groups has been designed and synthesized to explore their chemical properties. nih.gov This hybridization creates a molecule that incorporates the structural features of both the sulfonylurea and the thiourea moieties.

Quinazolines: The quinazoline (B50416) nucleus has been integrated with the sulfonylurea framework to produce hybrid compounds. nih.gov A common synthetic approach involves the bioisosteric replacement of a portion of an existing sulfonylurea molecule with a quinazoline moiety. For instance, conjugates have been synthesized by replacing the 5-chloro-2-methoxybenzamide (B2460377) part of glibenclamide with a 6,7-dimethoxy-4-oxoquinazoline scaffold. nih.gov This creates a direct linkage between the sulfonylurea pharmacophore and the heterocyclic quinazoline system.

Podophyllotoxins: Podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan, and its derivatives have been chemically conjugated with the sulfonylurea structure. nih.gov A key synthetic pathway to achieve this hybridization involves several steps. First, a podophyllotoxin precursor is converted into a 4β-amino congener. This key intermediate is then coupled with various sulfonylcarbamates in a suitable solvent, such as dry toluene, under reflux conditions. This reaction yields the desired 4β-sulfonylurea podophyllotoxin derivatives, where the sulfonylurea moiety is attached at the 4β-position of the podophyllotoxin scaffold. nih.govnih.gov For example, 4β-N-(Butylsulfonylurea)-4-deoxy-4′-demethylepipodophyllotoxin has been synthesized using this methodology. nih.gov

The following table summarizes the hybridization strategies involving the sulfonylurea scaffold.

| Hybrid Scaffold | General Synthetic Approach | Example of Linkage |

| Sulfonylurea-Thiourea | Reaction of a sulfonamide with an appropriate isothiocyanate. nih.gov | R-SO₂-NH-C(=S)-NH-R' |

| Sulfonylurea-Quinazoline | Bioisosteric replacement of a substructure on the sulfonylurea with a quinazoline moiety. nih.gov | Sulfonylurea linked via an ethylphenyl group to the quinazoline nitrogen. |

| Sulfonylurea-Podophyllotoxin | Coupling of a 4β-amino podophyllotoxin intermediate with a sulfonylcarbamate. nih.gov | Sulfonylurea moiety attached to the C4 position of the podophyllotoxin scaffold. |

Advanced Molecular Characterization and Conformational Analysis

Spectroscopic Analysis of N-(n-butyl)sulfonylurea and its Derivatives

Spectroscopic analysis is fundamental to elucidating the molecular structure of sulfonylureas. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, confirming the identity, purity, and structural features of these compounds. Due to the prevalence of detailed data for its derivatives, the following sections will heavily reference Tolbutamide, a structurally similar and well-characterized derivative of this compound. Tolbutamide's structure consists of an this compound core with a p-tolyl group attached to the sulfonyl moiety.

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum of sulfonylureas displays characteristic signals corresponding to the various protons in the molecule. In the spectrum of the derivative Tolbutamide, the protons of the n-butyl group appear in the upfield region, as expected for aliphatic protons. researchgate.net The terminal methyl group (CH₃) typically presents as a triplet, while the adjacent methylene (B1212753) groups (CH₂) appear as multiplets. The protons on the aromatic ring (the tolyl group in Tolbutamide) resonate in the downfield aromatic region. researchgate.net The N-H protons of the urea (B33335) and sulfonamide groups are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

Table 1: Characteristic ¹H-NMR Chemical Shifts for Tolbutamide

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl-CH₃ | ~0.85 - 0.95 | Triplet |

| Butyl-CH₂ (next to CH₃) | ~1.30 - 1.45 | Multiplet |

| Butyl-CH₂ (next to NH) | ~1.45 - 1.60 | Multiplet |

| Butyl-CH₂ (adjacent to NH) | ~3.10 - 3.20 | Multiplet |

| Aromatic-CH₃ | ~2.40 | Singlet |

| Aromatic-CH | ~7.30 - 7.80 | Doublets |

| Urea N-H | Variable (e.g., ~6.3 ppm) | Broad Singlet/Triplet |

| Sulfonamide N-H | Variable (e.g., ~10.3 ppm) | Broad Singlet |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For Tolbutamide, the carbonyl carbon of the urea group is a key diagnostic signal, appearing significantly downfield around 151.5 ppm. researchgate.net The carbons of the n-butyl chain resonate at the higher field end of the spectrum, while the aromatic carbons of the p-tolyl group appear between approximately 127 and 148 ppm. researchgate.net Solid-state ¹³C-NMR studies have also been used to investigate the inclusion of different moieties of Tolbutamide within cyclodextrin (B1172386) cavities, confirming that the butyl group can be selectively included in certain host molecules. nih.gov

Table 2: Characteristic ¹³C-NMR Chemical Shifts for Tolbutamide researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Butyl-C4 (CH₃) | 13.26 |

| Butyl-C3 (CH₂) | 19.30 |

| Aromatic-CH₃ | 20.90 |

| Butyl-C2 (CH₂) | 31.28 |

| Butyl-C1 (CH₂) | 38.98 |

| Aromatic-C2, C6 | 127.09 |

| Aromatic-C3, C5 | 129.23 |

| Aromatic-C1 | 137.62 |

| Aromatic-C4 | 148.36 |

| Urea C=O | 151.45 |

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a sulfonylurea like Tolbutamide shows several characteristic absorption bands. nist.govnist.gov The N-H stretching vibrations of the urea and sulfonamide groups typically appear as distinct bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) group of the urea moiety gives rise to a strong, sharp absorption band around 1650-1700 cm⁻¹. The sulfonyl group (SO₂) is characterized by two strong stretching vibrations, an asymmetric stretch typically found near 1300-1350 cm⁻¹ and a symmetric stretch near 1150-1180 cm⁻¹. researchgate.net

Table 3: Principal IR Absorption Bands for Tolbutamide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Urea) | 1650 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1430 - 1625 | Medium |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |

| SO₂ Symmetric Stretch | 1150 - 1180 | Strong |

Mass spectrometry provides information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for Tolbutamide is observed at m/z 270, corresponding to its molecular weight. nist.gov

The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for sulfonylureas involve cleavage at the bonds adjacent to the sulfonyl and urea groups. For Tolbutamide, characteristic fragments are observed resulting from the loss of the butyl group or cleavage of the C-N or S-N bonds of the sulfonylurea bridge. nist.govmassbank.eu Key fragments include the tolylsulfonyl moiety (m/z 155) and ions corresponding to the butyl isocyanate fragment or subsequent rearrangements. nist.gov

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Tolbutamide nist.gov

| m/z | Proposed Fragment Identity |

|---|---|

| 270 | [M]⁺ (Molecular Ion) |

| 213 | [M - C₄H₉]⁺ |

| 171 | [CH₃-C₆H₄-SO₂NH₂]⁺ |

| 155 | [CH₃-C₆H₄-SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 100 | [C₄H₉NCO + H]⁺ |

Quantum Chemical Calculations and Conformational Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a theoretical framework to understand the intrinsic properties of molecules like sulfonylureas. researchgate.netmdpi.com These computational methods allow for the exploration of molecular geometries, conformational energies, and the electronic structure, which are often difficult to probe experimentally.

The sulfonylurea bridge is conformationally flexible, and its preferred three-dimensional structure is dictated by a balance of steric and electronic effects, including intramolecular hydrogen bonding. acs.org Quantum chemical calculations (using HF, B3LYP, and MP2 methods) on model sulfonylurea systems have shown that a folded conformation, stabilized by an intramolecular hydrogen bond, is the most stable form in the gas phase. acs.orgacs.org This hydrogen bond typically forms between one of the oxygen atoms of the sulfonyl group (the acceptor) and the hydrogen atom of the adjacent sulfonamide N-H group (the donor). acs.org This interaction results in a "U-shaped" configuration which is calculated to be approximately 4 kcal/mol more stable in the gas phase than more extended conformations. acs.orgacs.org However, in a solvent phase, the energy difference between the folded and extended forms can become negligible as intermolecular hydrogen bonds with the solvent compete with the intramolecular interaction. acs.org This conformational flexibility is crucial, as studies have shown that sulfonylureas must adopt a specific conformation to bind to their biological targets. acs.org

The sulfonylurea moiety can theoretically exist in different tautomeric forms, including the standard keto form (–NH–C(=O)–NH–) and the less common enol or iminol forms (e.g., –N=C(–OH)–NH–). acs.org Understanding the relative stability of these tautomers is important as different forms may exhibit different chemical and biological properties. nih.gov

Theoretical studies consistently show that the keto form is the most stable tautomer for sulfonylureas. acs.orgnih.gov DFT calculations indicate that the enol tautomer, where a proton moves from a nitrogen to the carbonyl oxygen, is approximately 20–65 kJ/mol (about 5-15 kcal/mol) higher in energy than the keto form. nih.gov Similarly, the iminol tautomeric forms are calculated to be about 5-6 kcal/mol less stable than the primary keto structure. acs.org While the keto form is overwhelmingly predominant, the relatively small energy differences suggest that the other tautomeric states are energetically accessible and could potentially play a role in the compound's reactivity or interactions in certain environments. acs.org

Dimeric Structure Analysis and Correlations with Crystal Structures

In many sulfonylurea derivatives, molecules are observed to form centrosymmetric dimers through N-H···O hydrogen bonds. nih.govnih.gov These interactions typically involve the hydrogen atom of the urea's nitrogen and the oxygen atom of the sulfonyl group of an adjacent molecule, resulting in the formation of a characteristic ring motif. nih.gov

For instance, in the crystal structure of related sulfonylureas, the molecules are interconnected in the form of dimers through N–H···O bonding, creating R2²(8) loops. nih.gov The stability of the crystal packing is often further enhanced by other weaker interactions, such as C–H···O bonds and, in the case of aromatic sulfonylureas, π–π stacking interactions between phenyl rings. nih.gov

The specific geometry and strength of these hydrogen bonds are critical in determining the conformation of the individual molecules and their arrangement in the crystal. Intramolecular hydrogen bonds, such as those between a urea N-H and a sulfonyl oxygen atom, can also influence the molecular conformation, which in turn affects the intermolecular interactions. nih.gov

The analysis of various sulfonylurea crystal structures reveals that the sulfonyl group is a proficient hydrogen bond acceptor, with both oxygen atoms capable of participating in these interactions. iucr.org The urea moiety provides the hydrogen bond donors through its N-H groups. This donor-acceptor complementarity is the fundamental basis for the formation of the stable dimeric structures commonly observed in this class of compounds.

Table 1: General Hydrogen Bond Parameters in Sulfonylurea Dimers

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| N-H (Urea) | O=S (Sulfonyl) | 160-175 | 2.8-3.1 |

Note: The data in this table represents typical ranges observed in the crystal structures of various sulfonylurea compounds and is intended to be illustrative of the interactions expected in this compound.

Table 2: Common Supramolecular Synthons in Sulfonylurea Crystal Structures

| Synthon Type | Description |

| R2²(8) Ring | A cyclic hydrogen-bonded motif formed by two molecules, involving two N-H···O=S interactions. nih.gov |

| C(4) Chain | A linear chain motif that can be formed through intermolecular hydrogen bonds. |

Note: These synthons are commonly observed in the crystal packing of sulfonylureas and are likely to be relevant to the solid-state structure of this compound.

Structure Activity Relationship Sar Studies of N N Butyl Sulfonylurea Derivatives

Elucidation of Key Structural Features Governing Biological Activity

The fundamental framework of a sulfonylurea molecule consists of a central sulfonylurea bridge connecting a substituted aromatic ring (often a phenyl group) and a terminal nitrogen atom. For a compound to exhibit significant biological activity, several structural features are considered essential:

The Sulfonylurea Moiety: The -SO₂NHCONH- group is the cornerstone of the molecule's activity. It is involved in crucial hydrogen bonding interactions with the target receptor.

The Aromatic Ring: An aromatic ring, typically a benzene ring, is a common feature. Substitutions on this ring, particularly at the para-position, have a profound impact on the compound's efficacy.

The N-Alkyl Substituent: The nature of the substituent on the terminal nitrogen of the urea (B33335) moiety is a critical determinant of activity. The size and lipophilicity of this group are paramount.

The general structure can be represented as R¹-SO₂NHCONH-R², where R¹ is the substituted aromatic group and R² is the alkyl substituent.

Impact of n-Butyl Substituent Modifications on Efficacy and Potency

The substituent on the terminal nitrogen of the urea group plays a pivotal role in the molecule's interaction with its biological target. The size and lipophilicity of this group are critical for optimal activity.

Research has shown that N-methyl and N-ethyl substituents on the urea nitrogen result in inactive compounds. However, activity is observed with N-propyl and higher homologues, such as the n-butyl group. researchgate.net The n-butyl substituent appears to provide a favorable balance of lipophilicity and size for effective binding.

A study focusing on novel sulfonylurea analogs for the treatment of Diabetes mellitus highlighted that alkyl substituents like isopropyl or n-butyl increased the anti-diabetic properties of the compounds. researchgate.net This underscores the positive contribution of the n-butyl group to the biological efficacy of these derivatives.

The activity tends to diminish and is eventually lost if the N-substituent becomes excessively large, typically with twelve or more carbon atoms. pharmacy180.com This suggests an optimal size for the hydrophobic pocket of the receptor where this part of the molecule binds.

Table 1: Impact of N-Alkyl Substituent on Sulfonylurea Activity

| N-Substituent | Biological Activity | Reference |

|---|---|---|

| Methyl | Inactive | researchgate.net |

| Ethyl | Inactive | researchgate.net |

| Propyl | Active | pharmacy180.com |

| n-Butyl | Active | researchgate.netpharmacy180.com |

| Dodecyl (C12) or higher | Inactive | pharmacy180.com |

Influence of Aromatic and Heterocyclic Substitutions on Activity Profiles

The nature of the substituent on the aromatic ring (R¹) significantly modulates the biological activity profile of N-(n-butyl)sulfonylurea derivatives.

Aromatic Substitutions:

Substituents on the benzene ring, particularly at the para-position, have been extensively studied. Groups such as methyl, acetyl, amino, chloro, bromo, and trifluoromethyl have been shown to enhance antihyperglycemic activity. pharmacy180.com The introduction of an aryl carboxamidoalkyl group at the para-position can further increase activity, a strategy employed in the development of second-generation sulfonylureas. pharmacy180.com

In a series of novel sulfonylurea derivatives, compounds bearing methyl and bromine substituents on the aromatic ring showed activity against the α-amylase enzyme. dergipark.org.tr Another study on aromatic sulfonylurea derivatives explored their anion-binding properties, which can be influenced by the substituents on the aromatic ring. nih.gov

Heterocyclic Substitutions:

Replacing the substituted phenyl ring with a heterocyclic ring system can lead to diverse biological activities. For instance, sulfonylurea derivatives containing a pyrimidinyl moiety have been investigated for their antimicrobial properties. mdpi.com In some cases, the introduction of heterocyclic moieties can shift the activity profile of the compound. For example, sulfonylureas containing a naphthalene ring have been reported as potent histamine receptor inhibitors. dergipark.org.tr

Table 2: Influence of Aromatic Ring Substituents on Sulfonylurea Activity

| Aromatic Substituent (para-position) | Effect on Antihyperglycemic Activity | Reference |

|---|---|---|

| Methyl | Enhances activity | pharmacy180.com |

| Acetyl | Enhances activity | pharmacy180.com |

| Amino | Enhances activity | pharmacy180.com |

| Chloro | Enhances activity | pharmacy180.com |

| Bromo | Enhances activity | pharmacy180.com |

| Trifluoromethyl | Enhances activity | pharmacy180.com |

| Aryl carboxamidoalkyl | Further enhances activity | pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are most important for efficacy.

For sulfonylurea derivatives, QSAR studies have been employed to model various biological activities, including anticancer and antioxidant effects. mdpi.comekb.eg These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

In the context of this compound derivatives, QSAR models could be developed to predict their activity based on variations in the aromatic or heterocyclic substituent. For example, a QSAR study on N-acylbenzenesulfonamides with anticancer activity revealed that their efficacy depends on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. mdpi.com By establishing a statistically significant correlation between these descriptors and the biological activity of a training set of this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Mechanistic Investigations at the Molecular and Cellular Levels Preclinical Focus

Interaction with ATP-Sensitive Potassium (KATP) Channels

N-(n-butyl)sulfonylurea, like other sulfonylureas, exerts its primary effect through interaction with ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. nih.govnih.gov These channels are crucial regulators of insulin (B600854) secretion, coupling the cell's metabolic state to its electrical activity.

Specific Binding to Sulfonylurea Receptors (SUR1, Kir6.2)

The KATP channel is a complex composed of two main subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2. nih.govnih.gov this compound specifically binds to the SUR1 subunit, which acts as the regulatory component of the channel. nih.govnih.govelifesciences.org This binding is a critical initiating step in the mechanism of action of the drug. The SUR1 subunit possesses the high-affinity binding site for sulfonylureas. nih.govnih.gov The interaction is not solely with SUR1; the N-terminus of the Kir6.2 subunit is also involved in the binding of sulfonylureas, contributing to the conformational changes that lead to channel closure. nih.govelifesciences.org

Table 1: Comparative Binding Characteristics of Sulfonylureas to SUR1

| Compound Class | Representative Drug | Relative Binding Affinity to SUR1 |

|---|---|---|

| First-Generation | Tolbutamide | Lower |

| Second-Generation | Glibenclamide | Higher |

This table provides a qualitative comparison of binding affinities based on the general classification of sulfonylureas.

Inhibition of Potassium Efflux and Subsequent Membrane Depolarization

The binding of this compound to the SUR1 subunit induces a conformational change in the KATP channel, leading to its closure. nih.govclinpgx.org In the resting state, open KATP channels allow for the efflux of potassium ions (K+), which maintains the beta-cell membrane in a hyperpolarized state. By closing these channels, this compound inhibits this potassium efflux. nih.govclinpgx.org The resulting accumulation of positive charge inside the cell leads to depolarization of the plasma membrane. nih.gov This electrical change is the pivotal event that couples drug binding to the subsequent steps in insulin secretion.

Regulation of Intracellular Calcium Dynamics Leading to Exocytosis

The depolarization of the beta-cell membrane, initiated by the closure of KATP channels, triggers the opening of voltage-dependent calcium channels (VDCCs). nih.govclinpgx.org The opening of these channels allows for a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm. nih.gov This influx leads to a significant increase in the intracellular calcium concentration. nih.govnih.gov

The rise in intracellular calcium is a critical second messenger that activates the machinery responsible for the exocytosis of insulin-containing secretory granules. nih.gov Calcium ions are believed to interact with various proteins involved in the docking and fusion of these granules with the plasma membrane, leading to the release of insulin into the bloodstream. nih.gov The entire process, from KATP channel inhibition to insulin exocytosis, is a well-orchestrated sequence of events initiated by the binding of this compound.

Modulation of Insulin Secretion from Pancreatic Beta-Cells (In Vitro Models)

In vitro studies using isolated pancreatic islets and beta-cell lines have been instrumental in elucidating the effects of sulfonylureas on insulin secretion. These models consistently demonstrate that compounds like this compound stimulate insulin release. nih.govplos.orgscispace.com This stimulation is observed even at basal glucose concentrations, although the effect is more pronounced in the presence of glucose.

The secretory response to sulfonylureas in vitro is often characterized by a biphasic pattern, similar to glucose-stimulated insulin secretion. However, the sustained action of some sulfonylureas can lead to a prolonged period of insulin release. nih.gov Comparative studies have shown that first-generation sulfonylureas are generally less potent on a molar basis than second-generation agents. nih.gov

Table 2: In Vitro Effects of Sulfonylureas on Insulin Secretion from Pancreatic Beta-Cells

| Compound Class | Effect on Insulin Secretion | Potency | Duration of Action |

|---|---|---|---|

| First-Generation (e.g., this compound) | Stimulation | Lower | Shorter |

This table presents a general comparison of the in vitro effects of different classes of sulfonylureas on insulin secretion.

Extrapancreatic Cellular Mechanisms (e.g., Adipocytes, Monocytes)

Beyond their primary action on pancreatic beta-cells, sulfonylureas, including this compound, have been shown to exert extrapancreatic effects, notably on adipocytes. nih.govnih.gov

Glucose Utilization Enhancement

The direct effects of this compound on monocytes are less well-defined in preclinical studies. However, it is known that patients chronically treated with sulfonylureas show an increase in insulin receptors on monocytes. nih.gov This suggests a potential mechanism for improved insulin sensitivity in these immune cells, although further research is needed to fully elucidate the direct cellular and molecular actions of this compound on monocytes.

Influence on Insulin Receptor Sensitivity and Number

Preclinical research indicates that sulfonylurea compounds may exert extrapancreatic effects by modulating insulin receptor characteristics on target cells. Chronic treatment with sulfonylureas has been shown to increase the number of insulin receptors on various cell types, including monocytes, adipocytes, and erythrocytes. termedia.pl This increase in receptor quantity is a proposed mechanism for enhancing insulin sensitivity at the cellular level. termedia.pl

The prevailing hypothesis suggests that the initial, primary action of sulfonylureas—stimulating insulin secretion—leads to a subsequent down-regulation of the sulfonylurea receptors on pancreatic β-cells. termedia.pl Concurrently, the improved glycemic control may lead to a reversal of the insulin receptor down-regulation that is often observed in states of insulin resistance. By increasing the population of available insulin receptors on peripheral tissues, sulfonylureas may potentiate the action of both endogenous and exogenous insulin, thereby improving glucose uptake and utilization. termedia.plnih.gov

Table 1: Effects of Sulfonylureas on Insulin Receptor Dynamics

| Parameter | Observed Effect | Implicated Cell Types | Proposed Mechanism |

| Insulin Receptor Number | Increase | Monocytes, Adipocytes, Erythrocytes | Reversal of insulin-induced receptor down-regulation |

| Insulin Sensitivity | Increase | Peripheral Tissues | Enhanced cellular response due to higher receptor density |

Effects on Hepatic Gluconeogenesis (In Vitro Studies)

In vitro studies using isolated and perfused liver preparations have demonstrated that sulfonylureas can directly impact hepatic glucose metabolism. nih.gov A primary finding from these preclinical models is the significant suppression of hepatic glucose production (HGP). nih.gov This effect is attributed to the inhibition of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates. nih.govnih.gov

The mechanism underlying this inhibition involves the modulation of key regulatory enzymes in the liver. Research has shown that sulfonylureas stimulate the formation of fructose-2,6-bisphosphate (F-2,6-P2) in hepatocytes. nih.gov F-2,6-P2 is a potent allosteric activator of phosphofructokinase 1 (PFK-1), a critical enzyme in glycolysis, and an inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. By increasing the levels of F-2,6-P2, sulfonylureas effectively promote the glycolytic pathway while simultaneously inhibiting the gluconeogenic pathway, leading to a net reduction in glucose output from the liver. nih.gov In addition to inhibiting gluconeogenesis, some in vitro evidence also suggests sulfonylureas may inhibit glycogenolysis and stimulate glycogen (B147801) synthesis. nih.gov

Table 2: In Vitro Effects of Sulfonylureas on Hepatic Glucose Metabolism

| Hepatic Process | Effect | Molecular Mechanism | Reference Compound(s) |

| Gluconeogenesis | Inhibition | Stimulation of Fructose-2,6-Bisphosphate formation | Tolbutamide, Glibenclamide |

| Glycolysis | Enhancement | Stimulation of Fructose-2,6-Bisphosphate formation | Tolbutamide, Glibenclamide |

| Glycogenolysis | Inhibition | Not fully elucidated | General Sulfonylureas |

| Glycogen Synthesis | Stimulation | Not fully elucidated | General Sulfonylureas |

Alternative or Secondary Biochemical Pathways

Interference with Plant Acetolactate Synthase (Herbicide Mechanism)

The sulfonylurea chemical class is widely utilized in agriculture due to its potent herbicidal activity, which stems from a biochemical pathway distinct from its effects in mammals. The primary target of sulfonylurea herbicides in plants is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netsmartsociety.orgumn.edu This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development. smartsociety.orgwikipedia.org

Sulfonylurea compounds act as potent, selective inhibitors of ALS. nih.gov They bind to a site on the enzyme that is separate from the catalytic active site, blocking access for the enzyme's natural substrates. wikipedia.orgnih.gov This inhibition halts the production of the essential branched-chain amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible plant. umn.edu Because mammals lack the ALS enzyme and obtain these amino acids through their diet, this mechanism provides a high degree of selectivity for herbicidal action without affecting mammals. smartsociety.org

Inhibition of NLRP3 Inflammasome

Emerging preclinical research has identified a secondary biochemical pathway for certain sulfonylurea compounds: the inhibition of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex within the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Specific sulfonylurea derivatives have been shown to act as direct inhibitors of the NLRP3 inflammasome. The mechanism involves the compound binding to the NACHT domain of the NLRP3 protein. This interaction is thought to lock the protein in a closed, inactive conformation, thereby preventing the assembly of the inflammasome complex and subsequent activation of caspase-1 and release of inflammatory cytokines. This anti-inflammatory action is independent of the canonical pathway involving pancreatic β-cell KATP channels.

Modulation of Various Enzymes (e.g., Tyrosine Kinase, Carbonic Anhydrase)

Furthermore, as members of the broader sulfonamide class of chemicals, sulfonylureas possess a structural motif known for its interaction with carbonic anhydrases (CAs). Various sulfonamide derivatives have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov While direct inhibitory data for this compound on specific CA isoforms is limited, the chemical relationship suggests a potential for interaction. Inhibition of different CA isoforms is associated with a range of physiological effects, indicating that this could be a secondary pathway for sulfonylurea compounds.

Table 3: Summary of Alternative Biochemical Pathways

| Pathway/Target | Mechanism of Action | Consequence of Interaction |

| Plant Acetolactate Synthase (ALS) | Binds to and inhibits the enzyme, blocking substrate access. nih.gov | Halts biosynthesis of essential branched-chain amino acids, leading to plant death (herbicidal effect). umn.edu |

| NLRP3 Inflammasome | Binds to the NACHT domain, locking NLRP3 in an inactive conformation. | Prevents inflammasome assembly and release of pro-inflammatory cytokines (e.g., IL-1β). |

| Protein Kinase C (PKC) | Interacts with specific isoforms, influencing insulin receptor complex sorting. nih.gov | Modulates insulin action and signaling downstream of the receptor. nih.gov |

| Carbonic Anhydrases (CAs) | Potential inhibition based on the common sulfonamide chemical structure. nih.gov | Potential for diverse physiological effects depending on the isoform inhibited. |

Preclinical Pharmacological Evaluation of N N Butyl Sulfonylurea and Analogs

In Vitro Studies on Diverse Biological Activities

N-(n-butyl)sulfonylurea, also known as Tolbutamide, and its analogs belong to the sulfonylurea class of compounds, which are recognized for their ability to stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govyoutube.com This is their primary mechanism of action in a therapeutic context. nih.gov The process is initiated when sulfonylureas bind to the sulfonylurea receptor (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the surface of pancreatic β-cells. nih.govresearchgate.netmdpi.com

This binding event leads to the closure of the K-ATP channel. nih.govfrontierspartnerships.org The inhibition of potassium efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. frontierspartnerships.org The subsequent influx of calcium ions increases the intracellular calcium concentration, triggering the exocytosis of insulin-containing granules. nih.govfrontierspartnerships.org Consequently, sulfonylureas enhance the responsiveness of β-cells to both glucose and non-glucose secretagogues, leading to greater insulin release at any given blood glucose level. nih.gov

Different sulfonylurea compounds exhibit varying specificities for SUR subunits. For instance, tolbutamide and gliclazide are selective for the SUR1 subunit found in β-cells, whereas second-generation drugs like glibenclamide and glimepiride can bind to both SUR1 and SUR2 subunits, which are also present in cardiac and smooth muscle tissues. nih.govresearchgate.net

In vitro studies using isolated human islets have demonstrated that prolonged exposure to different sulfonylureas can have varied effects on β-cell function. One study compared the effects of therapeutical concentrations of glimepiride, glibenclamide, and chlorpropamide over 24 hours. While all three compounds led to a significant decrease in insulin content, islets pre-cultured with glimepiride maintained their glucose responsiveness. In contrast, islets pre-incubated with glibenclamide or chlorpropamide did not show a significant increase in insulin secretion in response to high glucose levels. researchgate.net

Beyond their primary role in stimulating insulin secretion, sulfonylureas also exert extrapancreatic effects, including enhancing peripheral glucose utilization. nih.govresearchgate.net Some analogs, such as glimepiride, have been shown to stimulate the translocation of glucose transporters GLUT1 and GLUT4 in both normal and insulin-resistant states, an effect that is independent of insulin. e-dmj.org This action is crucial as it facilitates the uptake of glucose into peripheral tissues like muscle and fat cells.

Research suggests that certain sulfonylureas may function as agonists for peroxisome proliferator-activated receptor γ (PPARγ), a key nuclear receptor in insulin sensitivity. e-dmj.org Activation of PPARγ can induce the insertion of GLUT4 into the plasma membrane, thereby increasing glucose uptake. e-dmj.org In vitro studies utilizing L6 myoblast cells, a common model for skeletal muscle, have been employed to evaluate the glucose uptake activity of various compounds. semanticscholar.org These assays measure the amount of glucose taken up by the cells from the culture medium, providing insight into the insulin-sensitizing potential of the tested substances. semanticscholar.org

The antimicrobial potential of sulfonylurea derivatives has been an area of active investigation. The development of new antibacterial agents is critical due to the rise of drug-resistant microbial pathogens. nih.gov

A study involving the synthesis of twenty-one novel sulfonylurea derivatives found that nine of these compounds exhibited inhibitory activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), S. aureus (ATCC 6538), vancomycin-resistant Enterococci-309 (VRE-309), and Bacillus subtilis (ATCC 6633). nih.gov For most of these synthesized compounds, the minimum inhibitory concentration (MIC) values against the Gram-positive strains were over 100 μg/mL. nih.gov However, two specific derivatives, designated 9i and 9q, demonstrated notable potency, with MICs ranging from 0.78 to 1.56 μg/mL against the four tested bacterial strains. nih.gov This level of activity was superior to that of the positive controls, vancomycin and methicillin. nih.gov The findings represent the first identification of sulfonylurea derivatives as promising inhibitors against various clinical isolates of MRSA. nih.gov

While some sulfonamides are known for their broad-spectrum antibacterial action, the activity of sulfonylurea derivatives can be specific. gsconlinepress.com For example, in the aforementioned study, the active compounds did not show efficacy against Candida albicans, suggesting a different mode of action than the previously reported acetohydroxyacid synthase (AHAS) inhibition seen in fungi. nih.gov Other research has focused on the general antimicrobial properties of various extracts and compounds against strains like Escherichia coli and Bacillus subtilis, confirming the utility of these organisms as standard models for testing antibacterial efficacy. nih.govresearchgate.netresearchgate.netnih.gov

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Most Synthesized Derivatives | MRSA, S. aureus, VRE-309, B. subtilis | >100 |

| 9i | MRSA, S. aureus, VRE-309, B. subtilis | 0.78–1.56 |

| 9q | MRSA, S. aureus, VRE-309, B. subtilis | 0.78–1.56 |

| Vancomycin (Control) | MRSA | 1 |

| Methicillin (Control) | MRSA | >200 |

Certain sulfonylurea compounds have demonstrated significant antifungal properties. A primary mechanism for this activity is the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the branched-chain amino acid biosynthesis pathway of fungi. acs.orgresearchgate.net Deletion of the AHAS gene in Candida albicans has been shown to attenuate its virulence, making the enzyme an attractive target for antifungal drugs. acs.org

Researchers have successfully cloned, expressed, and purified C. albicans AHAS and confirmed that several sulfonylureas act as inhibitors of this enzyme and possess antifungal activity. acs.org A strong correlation was observed between the inhibitory activity of sulfonylureas against C. albicans AHAS and their fungicidal activity in cell-based assays, supporting the hypothesis that AHAS is the intracellular target. acs.org One particularly potent compound, ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate, exhibited a Kᵢ value of 3.8 nM for C. albicans AHAS and a minimum inhibitory concentration (MIC₉₀) of 0.7 μg/mL against the fungus. acs.org

However, not all sulfonylurea derivatives show potent antifungal effects. In a separate study, a series of newly synthesized sulfonylureas all registered MIC values greater than 100 μg/mL against C. albicans, indicating they were not ideal candidates for antifungal research. nih.gov Other studies have noted that while some sulfonylureas lack direct, potent antimicrobial effects on C. albicans growth, they may influence the host's immune response to the pathogen by inhibiting the NLRP3 inflammasome, thereby reducing inflammation. jwatch.org

The potential of sulfonylureas and their analogs as anticancer agents has been explored in various preclinical studies. These compounds have been shown to exhibit direct cytotoxic effects and to act synergistically with established chemotherapeutic drugs. mdpi.com

Several commercially available sulfonylureas, including glimepiride, gliquidone, glipizide (B1671590), and glibenclamide, have demonstrated strong synergistic cytotoxic effects when combined with doxorubicin in a panel of human cancer cell lines. mdpi.com This synergy was particularly notable in A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cells. mdpi.com Glibenclamide, in particular, has been studied for its ability to directly inhibit the growth of multiple human cancer cell lines, including those derived from lung, liver, breast, and prostate cancers. mdpi.comnih.gov

Newly synthesized derivatives have also shown promise. A series of 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(aryl)guanidines were evaluated for their activity against HCT-116 (colon carcinoma) and MCF-7 cell lines. One derivative with a 2-chloromethylbenzylthio substituent was notably selective against HCT-116 and MCF-7 cells, with IC₅₀ values of 12 μM and 19 μM, respectively, compared to an IC₅₀ of 47 μM for non-cancerous HaCaT cells. mdpi.com Other studies have investigated sulfonamide analogs of the ceramide analog B13, which showed cytotoxicity against HT-29 (colon cancer) and A549 cells. semanticscholar.org

| Compound/Analog Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Glimepiride | MCF-7 | 79.8 μM - 325.2 μM | mdpi.com |

| Glibenclamide | MCF-7 | 216.3 μM | mdpi.com |

| Glipizide | MCF-7 | 295.6 μM | mdpi.com |

| Compound 7 (Benzenesulfonylguanidine derivative) | HCT-116 | 12 μM | mdpi.com |

| Compound 7 (Benzenesulfonylguanidine derivative) | MCF-7 | 19 μM | mdpi.com |

| B13 Sulfonamides | A549 | Variable, some more potent than B13 (IC₅₀ = 94.2 μM) | semanticscholar.org |

Beyond their well-known effects on K-ATP channels, sulfonylurea drugs have been found to inhibit other enzymes, suggesting auxiliary pharmacological benefits.

Cholinesterases: Several sulfonylurea antidiabetic drugs have demonstrated moderate to strong inhibitory efficiency on acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govnih.gov A study found that Tolbutamide (this compound), Chlorpropamide, and Glyburide all inhibit AChE. Glyburide was the most potent, with an IC₅₀ value comparable to the FDA-approved drug donepezil. Tolbutamide acted as a noncompetitive inhibitor with an IC₅₀ of 28.9 ± 1.60 μM. nih.govnih.gov

Phosphodiesterases (PDEs): Tolbutamide has also been shown to inhibit phosphodiesterases, enzymes that regulate the second messenger cyclic AMP (cAMP). Using FRET-based biosensors in living cells, tolbutamide was observed to dose-dependently inhibit PDE3B and PDE4A1 activity. mdpi.com

α-Amylase: The inhibitory activity of certain plant extracts against pig pancreatic amylase has been studied as a potential mechanism for antidiabetic effects, suggesting that inhibition of carbohydrate-digesting enzymes is a relevant area of investigation for compounds like sulfonylureas. researchgate.net

Acetohydroxyacid Synthase (AHAS): As mentioned in the antifungal section, sulfonylureas are known to be potent inhibitors of AHAS in fungi and plants, which is the basis for the herbicidal action of some analogs and the antifungal activity of others. nih.govacs.org

| Compound | Enzyme Target | Inhibitory Activity (IC₅₀) | Type of Inhibition | Source |

|---|---|---|---|---|

| Tolbutamide (this compound) | Acetylcholinesterase (AChE) | 28.9 ± 1.60 μM | Noncompetitive | nih.govnih.gov |

| Chlorpropamide | Acetylcholinesterase (AChE) | 5.72 ± 0.24 μM | Noncompetitive | nih.gov |

| Glyburide (Glibenclamide) | Acetylcholinesterase (AChE) | 0.74 ± 0.02 μM | Competitive | nih.gov |

| Tolbutamide | Phosphodiesterase 3B (PDE3B) | Dose-dependent inhibition observed | Not specified | mdpi.com |

| Tolbutamide | Phosphodiesterase 4A (PDE4A1) | Dose-dependent inhibition observed | Not specified | mdpi.com |

In Vivo Studies in Animal Models (e.g., Diabetic Rodents)

The preclinical evaluation of this compound and its analogs in living organisms is a critical step in determining their therapeutic potential. In vivo studies, primarily conducted in animal models such as diabetic rodents, provide essential insights into the compound's efficacy and mechanism of action in a complex biological system. These studies are designed to assess the hypoglycemic effects, impact on glucose homeostasis biomarkers, anti-inflammatory properties, and influence on bone metabolism.

Assessment of Hypoglycemic Effects in Induced Diabetic Models

The primary therapeutic target for sulfonylurea compounds is the management of hyperglycemia in type 2 diabetes. The hypoglycemic activity of this compound and its analogs is rigorously tested in animal models where a diabetic state has been induced, often through chemical agents like streptozotocin, which is toxic to the insulin-producing beta cells of the pancreas.

In these models, the administration of sulfonylurea derivatives has demonstrated a significant capacity to lower blood glucose levels. For instance, studies on various analogs have shown a pronounced blood glucose-decreasing activity. nih.gov The mechanism behind this effect is the stimulation of insulin secretion from the pancreatic β-cells. jocpr.com Novel glycosylated aryl sulfonylurea compounds have also been synthesized and evaluated for their hypoglycemic effects in streptozotocin-induced diabetic mice, with some showing potent antihyperglycemic activity. mdpi.com

A preliminary report on the oral administration of 1-butyl-3-p-toluene sulfonylurea in human diabetic subjects also indicated hypoglycemic effects. nih.gov While human data falls outside the primary scope of preclinical animal studies, these early clinical findings often build upon the foundational evidence gathered from rodent models.

Table 1: Hypoglycemic Effects of Sulfonylurea Analogs in Diabetic Rodent Models

| Compound/Analog | Animal Model | Observation | Reference |

|---|---|---|---|

| Glimepiride | Diabetic Rats | Significantly lowered blood glucose levels. | scialert.net |

| Glibenclamide | Diabetic Rats | Decreased high blood glucose levels. | nih.gov |

Evaluation of Biomarkers of Glucose Homeostasis (e.g., liver enzyme activities, glutathione)

Beyond direct measurement of blood glucose, preclinical studies investigate the effects of this compound and its analogs on various biomarkers to understand their broader impact on metabolic health. The liver plays a crucial role in glucose metabolism, and diabetes can lead to abnormal activities of liver enzymes. scialert.net

Studies have shown that in streptozotocin-induced diabetic rats, there is an elevation in the activities of liver enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP), indicating liver dysfunction. scialert.net Treatment with sulfonylurea analogs like glimepiride has been shown to improve these liver enzyme activities, suggesting a hepatoprotective effect alongside their antidiabetic action. scialert.net

Oxidative stress is another key factor in the pathology of diabetes. Glutathione (GSH), a major endogenous antioxidant, is often depleted in diabetic states. Research on the sulfonylurea glibenclamide demonstrated that its administration to diabetic rats reversed the diabetes-induced decrease in the activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) in the liver. nih.govresearchgate.net This suggests that sulfonylureas may help to restore the antioxidant capacity, which is closely linked to the glutathione system. nih.govresearchgate.net

Table 2: Effect of Sulfonylurea Analogs on Biomarkers of Glucose Homeostasis in Diabetic Rats

| Biomarker | Animal Model | Effect of Sulfonylurea Treatment | Reference |

|---|---|---|---|

| Aspartate Aminotransferase (AST) | Diabetic Rats | Improved (decreased) activity | scialert.net |

| Alanine Aminotransferase (ALT) | Diabetic Rats | Improved (decreased) activity | scialert.net |

| Alkaline Phosphatase (ALP) | Diabetic Rats | Improved (decreased) activity | scialert.net |

| Hepatic Catalase (CAT) | Diabetic Rats | Increased activity | nih.gov |

Investigation of Anti-inflammatory Effects in Inflammatory Models

Chronic low-grade inflammation is a well-established component of type 2 diabetes and its complications. Consequently, the anti-inflammatory potential of new antidiabetic agents is of significant interest. Some sulfonylurea compounds have demonstrated anti-inflammatory properties independent of their glucose-lowering effects. jocpr.comnih.gov

The mechanism for these anti-inflammatory actions can involve the inhibition of key inflammatory pathways. For example, the sulfonylurea glibenclamide has been found to inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and leading to the maturation of pro-inflammatory cytokines like interleukin-1β. nih.gov By blocking this pathway, sulfonylureas can potentially mitigate the inflammatory processes associated with metabolic diseases. nih.govnih.gov

Bone Metabolism Modulation

The effect of antidiabetic drugs on bone health is an important consideration, as patients with type 2 diabetes have an increased risk of bone fractures. The influence of sulfonylureas on bone metabolism has been a subject of investigation, with some conflicting findings. mdpi.com

Some studies suggest that sulfonylureas may have a favorable effect on bone health. This could be mediated through the insulin osteocalcin pathway, as sulfonylureas stimulate insulin secretion, which in turn can have anabolic effects on bone. nih.gov One study reported that sulfonylurea use was associated with a protective effect against osteoporosis. nih.gov

Conversely, other research has raised concerns. A meta-analysis pointed to an increased risk of fracture associated with sulfonylurea use. researchgate.net It is hypothesized that this increased risk may not be a direct effect on bone metabolism but rather a consequence of a well-known side effect of sulfonylureas: hypoglycemia, which can lead to falls and subsequent fractures. nih.govresearchgate.net Further preclinical studies are necessary to delineate the direct effects of this compound and its analogs on bone cells and bone remodeling markers. nih.gov

Computational Chemistry and Molecular Modeling of N N Butyl Sulfonylurea

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. discoveryjournals.org This method is instrumental in understanding how N-(n-butyl)sulfonylurea (Carbutamide) interacts with its biological targets at a molecular level. The process involves placing the ligand (Carbutamide) into the binding site of a target protein and evaluating the interaction energy. discoveryjournals.org The results of docking simulations provide quantitative data, such as binding energy, which can be used to estimate the potency of a molecule's interaction with a receptor. europa.eu

Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which quantifies the strength of the interaction between the ligand and its target protein. discoveryjournals.org A more negative binding affinity suggests a more stable and favorable interaction. discoveryjournals.org For this compound, docking studies have been performed to evaluate its potential interaction with various protein targets.

In one in-silico study repurposing antidiabetic drugs, the binding affinities of Carbutamide against three key protein targets of the SARS-CoV-2 virus were calculated. The results indicated its potential to bind these receptors, as shown in the table below. discoveryjournals.org

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Main Protease (Mpro) | 7BRP | -6.3 |

| Papain-Like Protease (Plpro) | 7CMD | -6.9 |

| RNA-dependent RNA polymerase (RdRp) | 7D4F | -6.2 |

| Data from an in-silico screening study of antidiabetic drugs against SARS-CoV-2 targets. discoveryjournals.org |

The binding mode describes the specific three-dimensional orientation and conformation of the ligand within the receptor's active site. This includes the spatial arrangement of the atoms and the types of interactions formed. discoveryjournals.org Analysis of the binding mode is typically performed using visualization software to generate 2D and 3D representations of the ligand-receptor complex, which helps in understanding the structural basis of the interaction. discoveryjournals.org

A critical output of molecular docking is the identification of key amino acid residues within the target protein that directly interact with the ligand. discoveryjournals.org These interactions are fundamental to the stability of the ligand-protein complex and are responsible for molecular recognition. The primary target for the antidiabetic action of sulfonylureas is the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. unimi.itresearchgate.net

Computational studies on sulfonylureas typically reveal several types of interactions with protein residues:

Hydrogen Bonds: These are crucial for specificity and affinity, often involving the sulfonylurea group's hydrogen bond donors and acceptors.

Hydrophobic Interactions: The n-butyl group and any aromatic rings in the molecule can form van der Waals interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: Charged or polar groups on the ligand can interact with oppositely charged or polar residues in the target.

While specific docking studies detailing the interacting residues of Carbutamide with the SUR1 receptor are not extensively detailed in the available literature, the general mechanism involves the sulfonylurea moiety binding within a pocket of the receptor, leading to channel inhibition. unimi.itresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. This technique complements the static picture provided by molecular docking by introducing flexibility to both the ligand and the receptor, offering insights into the dynamic nature of their interaction. MD simulations can confirm the stability of binding modes predicted by docking and reveal conformational changes in the protein or ligand upon binding. unimi.it

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of all the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. pharmatutor.orgphiladelphia.edu.jo For this compound, the molecular structure contains distinct pharmacophoric features responsible for its dual activities observed historically. pharmatutor.orgajol.info

Antidiabetic Pharmacophore: The core sulfonylurea group (-SO₂NHCONH-) is the key feature responsible for binding to the SUR1 receptor and eliciting an antidiabetic effect. philadelphia.edu.jo

Antibacterial Pharmacophore: The p-aminophenyl sulfonamide structure (a feature of the original sulfanilamides) was responsible for its antibacterial activity, an effect that was later designed out in subsequent generations of sulfonylurea drugs like Tolbutamide. pharmatutor.orgphiladelphia.edu.jo

Pharmacophore models derived from active molecules like Carbutamide can be used in virtual screening. ajol.info In this process, large databases of chemical compounds are computationally searched to identify other molecules that match the defined pharmacophoric features. acs.org This approach allows for the rapid identification of new potential lead compounds that may bind to the same target and exhibit similar biological activity, accelerating the drug discovery process. ajol.info

Theoretical Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a drug is highly dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). mdma.ch Computational methods can accurately predict these properties, providing crucial information for drug design and optimization. researchgate.net For this compound, several key properties have been calculated.

| Physicochemical Property | Predicted Value/Range | Relevance to Biological Activity |

| pKa | 5.79 rsc.org | Determines the ionization state at physiological pH. As a weak acid, a significant portion of the molecule will be in its ionized form, which influences its solubility and ability to interact with polar residues in the receptor. researchgate.net |

| Lipophilicity (log P) | 1.8 - 5.9 (for sulfonylurea class) researchgate.net | Affects the ability to cross cell membranes. A moderate lipophilicity is required for oral absorption and distribution to target tissues. philadelphia.edu.jo Carbutamide is described as being moderately lipophilic. mdma.ch |

| Aqueous Solubility | Good mdma.ch | Essential for absorption from the gastrointestinal tract and distribution in the bloodstream. Solubility is influenced by pKa and lipophilicity. |

| Melting Point (°C) | 145.6 kchem.org | A fundamental physical property related to the stability of the crystal lattice. |

These properties collectively define the "drug-like" character of this compound. Its nature as a weak organic acid with moderate lipophilicity and good solubility are key factors that contributed to its viability as an orally administered drug. researchgate.netmdma.ch

Analytical Research Methodologies for Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of sulfonylureas from various matrices. Its high resolving power allows for the separation of the target analyte from impurities and other components.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a precise, reliable, and robust technique for the quantitative analysis of sulfonylurea compounds. iajps.com The method typically employs a C18 column and a UV detector for monitoring the eluent. globalresearchonline.net

Methodologies have been developed for the simultaneous determination of multiple sulfonylurea drugs, which reduces analysis time and cost. globalresearchonline.net A gradient reverse-phase HPLC system equipped with a photodiode array detector can detect various sulfonylureas within 15 minutes using an ODS column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, to achieve optimal separation. globalresearchonline.netresearchgate.net For instance, a mobile phase comprising methanol, acetonitrile, and potassium phosphate buffer (pH 3.5) in a 60:10:30 v/v ratio has been used effectively. globalresearchonline.net Detection is commonly performed at a wavelength of 230 nm, where many sulfonylureas exhibit significant absorbance. globalresearchonline.netresearchgate.net

| Compound(s) | Column | Mobile Phase | Flow Rate | Detector | Wavelength | Reference |

|---|---|---|---|---|---|---|

| Gliclazide, Glibenclamide, Glipizide (B1671590), Glimepiride | Reverse Phase C18 (150 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:Phosphate Potassium Buffer (pH 3.5) (60:10:30 v/v) | 1.5 mL/min | UV/VIS | 230 nm | globalresearchonline.net |

| Six Sulfonylureas (including Tolbutamide) | ODS Column | Acetonitrile-Ammonium Acetate Buffer (Gradient) | Not Specified | Photodiode Array | Not Specified | researchgate.net |

| Glibenclamide | Kromasil ODS 3V (250x4.6mm, 5µ) | Acetonitrile:Phosphate Buffer (60:40 v/v) | Not Specified | UV | 238 nm | iajps.com |

Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective method often used for the screening and identification of sulfonylureas. researchgate.netnih.gov It can be used to separate a mixture into its chemical components to assess purity. nih.gov For sulfonylurea analysis, a common stationary phase is silica (B1680970) gel 60 F254, and separation can be achieved using a mobile phase such as a mixture of n-butyl acetate containing 0.4% formic acid. researchgate.net Detection is typically carried out by observing the plates under UV light at 254 nm. researchgate.netjocpr.com

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC. nih.govnih.gov HPTLC methods have been validated for the quantification of various compounds, demonstrating good accuracy and precision. jocpr.comnih.gov For glimepiride, an HPTLC-densitometry method was developed using a chloroform:methanol (9:1) mixture as the mobile phase, achieving reproducible separation with an Rf value between 0.2 and 0.8. jocpr.com The sensitivity of HPTLC allows for detection and quantification limits (LOD/LOQ) to be established in the nanogram (ng) range per band. nih.gov

| Technique | Compound | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| TLC | Six Sulfonylureas | Silica Gel | n-Butyl Acetate with 0.4% Formic Acid | UV light at 254 nm | researchgate.net |

| TLC-Densitometry | Glimepiride | Silica Gel 60 F254 | Chloroform:Methanol (9:1) | UV Densitometry at 254 nm | jocpr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful, highly sensitive, and specific techniques for the identification and quantification of sulfonylureas, especially at low concentrations in complex biological matrices like serum. nih.govnih.gov This method combines the separation power of HPLC with the mass analysis capability of mass spectrometry. nih.gov

An LC-MS/MS assay operating in electrospray ionization (ESI) positive mode has been developed for the rapid identification of sulfonylureas. nih.gov The technique is invaluable for confirming the presence of specific compounds and for structural elucidation of unknown degradation products. oup.com Forced degradation studies on glipizide have utilized LC-MS to characterize the resulting products by analyzing their fragmentation patterns. oup.com The high sensitivity of LC-MS/MS allows for detection limits in the range of nanograms per gram (ng/g). nih.gov

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of sulfonylureas in bulk and pharmaceutical dosage forms. researchgate.net The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

A validated UV spectroscopic method for glibenclamide was developed using 0.1 N NaOH as a solvent, demonstrating linearity in the 5–25 µg/mL range. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter for quantification. For many sulfonylureas, this is around 230 nm, which is why this wavelength is frequently used for detection in HPLC methods. globalresearchonline.net

Electrochemical Methods for Detection

Electrochemical methods offer high sensitivity, rapid response, and simple operation for the detection of electroactive compounds like sulfonylureas. mdpi.commdpi.com These techniques measure the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. unifi.it

Voltammetric techniques, such as square-wave adsorptive stripping voltammetry, have been successfully applied for the determination of sulfonylureas like glipizide. mdpi.com Such methods can achieve very low limits of detection, on the order of 10⁻¹⁰ mol/L. mdpi.com The development of modified electrodes and novel sensor materials continues to enhance the sensitivity and selectivity of electrochemical assays for a wide range of analytes. mdpi.comnih.gov

Method Validation for Analytical Precision and Accuracy (e.g., ICH guidelines)

Validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides guidelines, specifically Q2(R2), which outline the parameters that need to be evaluated. amsbiopharma.comeuropa.eufda.gov These validation studies ensure the reliability, reproducibility, and accuracy of the obtained results. amsbiopharma.com

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or matrix components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org For HPLC analysis of sulfonylureas, linearity is often demonstrated with a correlation coefficient (r²) greater than 0.99. globalresearchonline.netresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often reported as percent recovery. ich.org For sulfonylurea analysis, recovery values are typically between 90-110%. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ich.org ICH guidelines often require an RSD of ≤ 2%. amsbiopharma.com Precision is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment. ich.org

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. globalresearchonline.netich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jocpr.comich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

| Validation Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | globalresearchonline.netresearchgate.netnih.gov |

| Accuracy (% Recovery) | 90.7 - 110% | researchgate.netnih.gov |

| Precision (% RSD) | Intra-day: 0.11 - 0.85%; Inter-day: 0.97 - 7.2% | globalresearchonline.netresearchgate.net |

| LOD | Method-dependent (e.g., 6.21 µg/mL for HPLC-UV, lower for LC-MS) | researchgate.net |

| LOQ | Method-dependent (e.g., 20.71 µg/mL for HPLC-UV) | researchgate.net |

Biochemical Interactions and Metabolic Fate in Vitro and Preclinical Models

Hepatic Metabolism Pathways (In Vitro Enzyme Studies)

The hepatic metabolism of N-(n-butyl)sulfonylurea is anticipated to follow the established pathways for first-generation sulfonylureas, which have been elucidated through in vitro studies using liver microsomes and hepatocytes. brainkart.commdpi.com For these compounds, the primary route of metabolism is oxidation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system.

Based on studies with the analogous compound tolbutamide (N-(butylcarbamoyl)-4-methylbenzenesulfonamide), the principal enzyme involved in the initial metabolic step is CYP2C9. nih.gov The metabolism of tolbutamide proceeds via the oxidation of the p-methyl group on the benzene ring to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. nih.gov

For this compound, it is hypothesized that the primary metabolic pathway involves the hydroxylation of the n-butyl side chain. This reaction would be followed by further oxidation to produce a carboxylic acid derivative. In vitro studies with human liver microsomes would be necessary to confirm the specific CYP isozymes involved and to characterize the kinetics of these metabolic reactions.

| Enzyme System | Proposed Metabolic Reaction for this compound | Analogous Reaction for Tolbutamide |

| Cytochrome P450 (CYP2C9) | Hydroxylation of the n-butyl group | Oxidation of the p-methyl group |

| Aldehyde Dehydrogenase | Oxidation of the hydroxylated metabolite to a carboxylic acid | Oxidation of the hydroxymethyl metabolite to a carboxylic acid |

Identification and Characterization of Metabolites (Non-human Models)

In preclinical studies using non-human models, the metabolites of this compound are expected to be identified through the analysis of biological matrices such as urine, feces, and plasma. These studies typically involve the administration of the compound to animal models like rats, rabbits, dogs, and monkeys, followed by the isolation and structural elucidation of the resulting metabolic products. nih.gov

Drawing parallels from studies on tolbutamide in various animal species, a range of metabolites for this compound can be predicted. nih.gov The primary metabolites are likely to be the hydroxylated derivatives of the n-butyl chain, formed through Phase I metabolism. Subsequent oxidation of these alcohol metabolites would yield the corresponding carboxylic acid.

Further biotransformation could lead to the formation of other metabolites. For example, cleavage of the urea (B33335) bridge might occur, leading to the formation of p-toluenesulfonamide and n-butylamine derivatives, which may then undergo further metabolism.